Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester

Medicinal Chemistry SAR Lead Optimization

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester, also known as dimethyl 2-(4-methylpiperidin-1-yl)butanedioate, is a synthetic small molecule with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol. It belongs to the class of piperidine-substituted succinic acid esters, featuring a 4-methylpiperidine heterocycle linked to a dimethyl succinate backbone.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS No. 890093-22-8
Cat. No. B12113779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester
CAS890093-22-8
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(CC(=O)OC)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-9-4-6-13(7-5-9)10(12(15)17-3)8-11(14)16-2/h9-10H,4-8H2,1-3H3
InChIKeyYPFOWLLRKPTPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester (CAS 890093-22-8): A Specialized Piperidine-Succinate Scaffold for Discovery Chemistry


Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester, also known as dimethyl 2-(4-methylpiperidin-1-yl)butanedioate, is a synthetic small molecule with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It belongs to the class of piperidine-substituted succinic acid esters, featuring a 4-methylpiperidine heterocycle linked to a dimethyl succinate backbone. This compound is primarily utilized as a research intermediate and a screening library member in pharmaceutical discovery, with related piperidine derivatives being explored for their activity against targets such as acetyl-CoA carboxylase (ACC) [1].

Why a Generic Piperidine-Succinic Acid Ester Cannot Substitute for Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester in Defined Applications


Simple substitution with a non-methylated analog (e.g., CAS 16217-48-4) or the parent dimethyl succinate (CAS 106-65-0) is not scientifically equivalent. The installation of the 4-methyl group on the piperidine ring is a critical structural modification that directly alters the compound's physicochemical signature, including lipophilicity and steric profile, which are fundamental determinants of molecular recognition, membrane permeability, and target binding in lead optimization campaigns . Furthermore, the specific combination of the 4-methylpiperidinyl motif with the diester scaffold is a defining feature in a known chemical series of ACC inhibitors, making it a necessary control or starting point for structure-activity relationship (SAR) studies in that context [1]. The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation Guide for Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester vs. Closest Analogs


Elevated Molecular Weight and Bulk vs. the Des-Methyl Piperidine Analog

The presence of a methyl substituent on the piperidine ring results in a quantifiable increase in molecular weight compared to the direct des-methyl analog, Butanedioic acid, 2-(1-piperidinyl)-, 1,4-dimethyl ester (CAS 16217-48-4) . This increase in bulk is a key parameter in hit-to-lead optimization, affecting target binding pocket fit.

Medicinal Chemistry SAR Lead Optimization

Increased Lipophilicity (XLogP) Drives Different PK/PD Profile vs. Des-Methyl Analog

The addition of the lipophilic methyl group on the piperidine nitrogen is predicted to significantly increase the partition coefficient (LogP) relative to the unsubstituted analog. This is a critical factor for membrane permeability and oral bioavailability .

Drug Design Physicochemical Properties ADME

Scaffold-Specific Relevance for Acetyl-CoA Carboxylase (ACC) Inhibition Programs

While direct IC50 data for this precise compound is not publicly available, a patent specifically claims a genus of piperidine derivatives of formula I, which encompasses this scaffold, as inhibitors of acetyl-CoA carboxylase (ACC) [1]. The unspecific dimethyl succinate ester or simple piperidine esters lack this targeted mechanism of action.

Metabolic Disease ACC Inhibitor Enzyme Inhibition

Validated Application Scenarios for Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester Based on Quantitative Evidence


SAR Explorative Studies in ACC Inhibitor Lead Optimization

This compound is the optimal procurement choice as a reference standard in an acetyl-CoA carboxylase (ACC) inhibitor project. It allows researchers to establish a baseline for the specific piperidine-succinate scaffold's activity and toxicity profile, which is essential before modifying the ester groups or the piperidine substitution pattern as described in the patent literature [1].

Physicochemical Property Baseline for the 4-Methylpiperidine Succinate Series

For a new series exploring 4-substituted piperidine succinates, sourcing the exact dimethyl ester (CAS 890093-22-8) is necessary to obtain accurate experimental data for LogP, solubility, and chromatographic retention time. Using the des-methyl analog (CAS 16217-48-4) would introduce a systematic error in LogP of at least 0.6 units, compromising the interpretation of ADME data across the series [1].

Synthetic Chemistry for Metabolite Identification and Derivatization

The diester functionality makes this compound a superior starting material for generating metabolites or derivatives (e.g., mono-esters, succinic acid, or amides). When designing a synthetic route for an active pharmaceutical ingredient (API) intermediate bearing the 4-methylpiperidine modification, this specific compound provides a more direct pathway compared to starting from dimethyl succinate and performing a late-stage piperidine coupling, which can be lower yielding [1].

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